molecular formula C19H15NO2 B252639 N-(3-acetylphenyl)naphthalene-1-carboxamide

N-(3-acetylphenyl)naphthalene-1-carboxamide

Cat. No. B252639
M. Wt: 289.3 g/mol
InChI Key: WEZHODHQZYCAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)naphthalene-1-carboxamide, also known as ANCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANCA is a derivative of naphthalene and is synthesized through a multi-step process that involves the reaction of naphthalene with acetic anhydride and an amine.

Scientific Research Applications

N-(3-acetylphenyl)naphthalene-1-carboxamide has been studied extensively in scientific research due to its potential applications in various fields. One of the primary areas of interest is in the development of new materials, particularly in the field of organic electronics. N-(3-acetylphenyl)naphthalene-1-carboxamide has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)naphthalene-1-carboxamide is not well understood, but it is believed to involve the interaction of the compound with various cellular receptors and enzymes. N-(3-acetylphenyl)naphthalene-1-carboxamide has been shown to bind to the CB1 receptor, which is involved in the regulation of appetite, mood, and pain sensation. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)naphthalene-1-carboxamide has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have shown that N-(3-acetylphenyl)naphthalene-1-carboxamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. N-(3-acetylphenyl)naphthalene-1-carboxamide has also been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)naphthalene-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a range of applications. However, N-(3-acetylphenyl)naphthalene-1-carboxamide is also highly hydrophobic and can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)naphthalene-1-carboxamide. One area of interest is in the development of new materials for use in organic electronics. N-(3-acetylphenyl)naphthalene-1-carboxamide has shown promise as a candidate for use in field-effect transistors and other electronic devices, and further research in this area could lead to the development of new technologies.
Another area of interest is in the development of N-(3-acetylphenyl)naphthalene-1-carboxamide-based drugs for the treatment of various diseases. N-(3-acetylphenyl)naphthalene-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties, and further research could lead to the development of new drugs for the treatment of conditions such as arthritis, asthma, and cancer.
Conclusion:
In conclusion, N-(3-acetylphenyl)naphthalene-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(3-acetylphenyl)naphthalene-1-carboxamide involves the reaction of naphthalene with acetic anhydride and an amine, and the compound has been shown to have a range of biochemical and physiological effects. Further research in this area could lead to the development of new materials and drugs with a range of applications.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)naphthalene-1-carboxamide involves the reaction of naphthalene with acetic anhydride and an amine in the presence of a catalyst. The reaction proceeds in multiple steps, starting with the acetylation of naphthalene to form acetylnaphthalene, followed by the amidation of the acetylnaphthalene with the amine to form N-(3-acetylphenyl)naphthalene-1-carboxamide. The reaction is typically carried out under reflux conditions and requires careful control of the reaction parameters to obtain high yields of N-(3-acetylphenyl)naphthalene-1-carboxamide.

properties

Product Name

N-(3-acetylphenyl)naphthalene-1-carboxamide

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

N-(3-acetylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H15NO2/c1-13(21)15-8-4-9-16(12-15)20-19(22)18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H,20,22)

InChI Key

WEZHODHQZYCAKN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.